Benzyl 4-(dimethylamino)butanoate
Description
Structurally, it consists of a benzyl ester group linked to a four-carbon chain terminating in a dimethylamino moiety. This combination of functional groups enables it to participate in photoinitiation processes, often synergizing with camphorquinone (CQ) or iodonium salts like diphenyliodonium hexafluorophosphate (DPI) to enhance polymerization efficiency . Its reactivity and physical properties are influenced by the benzyl group’s aromaticity and the dimethylamino group’s electron-donating capacity, which modulate solubility, stability, and interaction with other components in resin matrices.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-14(2)10-6-9-13(15)16-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
AEIKFUZQNHDTPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 4-(dimethylamino)butanoate with two structurally related compounds: Ethyl 4-(dimethylamino)benzoate and 2-(Dimethylamino)ethyl methacrylate. These compounds share key functional groups (dimethylamino and ester) but differ in backbone structure and substituents, leading to distinct performance characteristics.
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Structure | Degree of Conversion* | Physical Properties (Flexural Strength, MPa) | Reactivity with DPI | Optimal CQ/Amine Ratio |
|---|---|---|---|---|---|
| This compound | Benzyl ester + 4C chain + dimethylamino | Not reported | Not reported | Hypothetically low | Not studied |
| Ethyl 4-(dimethylamino)benzoate | Ethyl ester + benzoate + dimethylamino | High (~75%) | 120–135 MPa | Low sensitivity | 1:2 (CQ/amine) |
| 2-(Dimethylamino)ethyl methacrylate | Methacrylate + ethyl + dimethylamino | Moderate (~60%) | 90–105 MPa | High sensitivity | 1:1 (CQ/amine) |
*Degree of conversion data derived from resin polymerization studies .
Reactivity and Polymerization Efficiency
- Ethyl 4-(Dimethylamino)benzoate: Exhibits superior polymerization efficiency compared to methacrylate-based amines, achieving a ~75% degree of conversion in resin cements. Its benzoate backbone enhances electron delocalization, stabilizing radical intermediates during polymerization. DPI has minimal impact on its performance, suggesting self-sufficiency in initiation .
- 2-(Dimethylamino)ethyl Methacrylate: Shows moderate conversion (~60%) but benefits significantly from DPI, which increases conversion by ~15% in high-amine formulations. The methacrylate group introduces steric hindrance, slowing reactivity .
- This compound: While direct data are unavailable, its benzyl group may reduce solubility in polar resins compared to ethyl analogues. The butanoate chain could enhance flexibility in polymer networks, but the dimethylamino group’s electron donation might be less effective than in aromatic systems like ethyl benzoate.
Physical and Mechanical Properties
- Ethyl 4-(dimethylamino)benzoate-based resins demonstrate superior flexural strength (120–135 MPa) due to rigid aromatic backbones.
- Methacrylate-derived resins exhibit lower strength (90–105 MPa) but improved toughness in DPI-enhanced systems .
- This compound’s mechanical performance remains unstudied, but its aliphatic chain may compromise rigidity compared to aromatic esters.
Sensitivity to Co-Initiators
- Ethyl 4-(dimethylamino)benzoate is less dependent on DPI, making it suitable for simplified formulations.
- Methacrylate-based amines require DPI to achieve competitive conversion rates, especially at higher amine concentrations .
- This compound’s hypothetical interaction with DPI would depend on the electron-rich benzyl group’s ability to stabilize iodonium-derived radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
